methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a phenyl group, a hydroxyl group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: A conformationally restricted analog with similar antiviral properties.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Another compound with a similar structure but different biological activities.
Uniqueness
Methyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
73967-76-7 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-11-16(17(20)21-2)14-10-13(19)8-9-15(14)18(11)12-6-4-3-5-7-12/h3-10,19H,1-2H3 |
InChI Key |
TZVSNBUGRJWZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC |
Origin of Product |
United States |
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